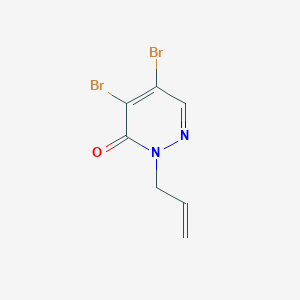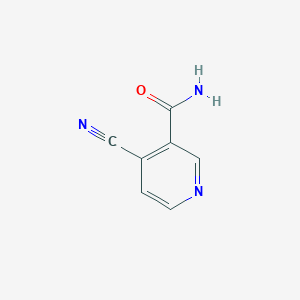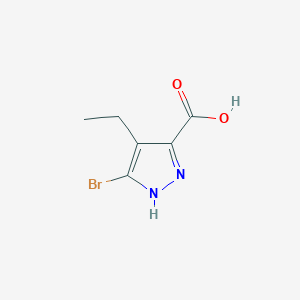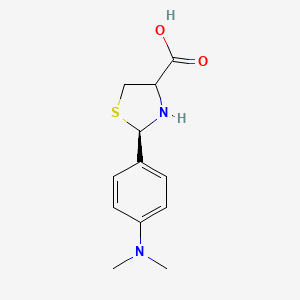
(S)-2-(1H-Imidazol-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(1H-Imidazol-1-yl)propan-1-ol is a chiral compound that features an imidazole ring attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1H-Imidazol-1-yl)propan-1-ol typically involves the reaction of an imidazole derivative with a chiral epoxide or a similar precursor. One common method includes the use of (S)-propylene oxide and imidazole under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the reaction temperature is maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(1H-Imidazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation: Formation of (S)-2-(1H-Imidazol-1-yl)propanone.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(1H-Imidazol-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(1H-Imidazol-1-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active sites, thereby modulating the activity of the target molecule. This interaction can lead to inhibition or activation of biological pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(1H-Imidazol-1-yl)propan-1-ol: The enantiomer of the compound with similar properties but different stereochemistry.
2-(1H-Imidazol-1-yl)ethanol: A structurally similar compound with a shorter carbon chain.
1-(1H-Imidazol-1-yl)propan-2-ol: An isomer with the hydroxyl group on a different carbon atom.
Uniqueness
(S)-2-(1H-Imidazol-1-yl)propan-1-ol is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. The presence of the imidazole ring also imparts distinct chemical reactivity and binding properties.
Eigenschaften
Molekularformel |
C6H10N2O |
|---|---|
Molekulargewicht |
126.16 g/mol |
IUPAC-Name |
(2S)-2-imidazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C6H10N2O/c1-6(4-9)8-3-2-7-5-8/h2-3,5-6,9H,4H2,1H3/t6-/m0/s1 |
InChI-Schlüssel |
ZEMKCDHZMTZUKJ-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CO)N1C=CN=C1 |
Kanonische SMILES |
CC(CO)N1C=CN=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B11775155.png)






![2-(4-Fluorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11775207.png)
![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
![2,3-Dihydroimidazo[1,2-c]pyrimidine-5,7(1H,6H)-dione](/img/structure/B11775230.png)

![Ethyl [2,3'-bipyridine]-5-carboxylate](/img/structure/B11775237.png)
![1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)

